molecular formula C13H13BrF3NO B8173923 (2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B8173923
M. Wt: 336.15 g/mol
InChI Key: HXLFOFQVOYBGHG-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: is an organic compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position of the phenyl ring.

    Acylation: The brominated intermediate is then subjected to acylation with piperidin-1-ylmethanone under suitable conditions, such as the presence of a base like triethylamine, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.

    Electronics: It can be utilized in the fabrication of electronic components due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The piperidine ring can further influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

    (2-Chloro-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromo-6-(trifluoromethyl)phenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness:

    Bromine Atom: The presence of the bromine atom can influence the compound’s reactivity and binding affinity compared to chlorine or other halogens.

    Piperidine Ring: The piperidine ring can affect the compound’s pharmacokinetic properties, making it distinct from compounds with different ring structures.

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-10-6-4-5-9(13(15,16)17)11(10)12(19)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLFOFQVOYBGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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